![molecular formula C18H16N2O B2433583 1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 338414-67-8](/img/structure/B2433583.png)
1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one, often referred to as 1-allyl-3-phenyl-1,3-dihydro-2H-indol-2-one, is a synthetic compound that has been studied extensively for its potential therapeutic applications. It is a member of the indole family of compounds, which is a group of compounds that are known to have various biological activities. 1-allyl-3-phenyl-1,3-dihydro-2H-indol-2-one has been studied for its anti-inflammatory, anti-cancer, anti-allergic, and anti-oxidant properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Scientific Research Applications
Galanin Gal3 Receptor Binding
1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one analogs have been studied for their affinity towards the human galanin Gal3 receptor. A potent analog with high selectivity and solubility has been identified, indicating potential applications in neuroscience and pharmacology (Konkel et al., 2006).
Antibacterial Agents
Novel derivatives of this compound have been synthesized for antibacterial applications. These derivatives demonstrated efficient antibacterial activities against various bacteria, including Salmonella enterica and Pseudomonas aeruginosa (Shiran et al., 2013).
Antitubercular and Antimalarial Agents
Derivatives of 1-allyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one have been synthesized and evaluated for their antitubercular and antimalarial activities. This research highlights its potential use in treating infectious diseases (Akhaja & Raval, 2012).
Antimicrobial Properties of Metal Chelates
Metal chelates derived from isatin-based Schiff bases, related to the parent compound, have shown promising in-vitro antimicrobial properties against selected fungal and bacterial species. This suggests its utility in developing new antimicrobial agents (Khalid et al., 2020).
Palladium-catalyzed Reactions
The compound has been involved in palladium-catalyzed multi-component reactions (MCRs) for the formation of complex indole skeletons. This application is significant in organic synthesis and drug discovery (Dai et al., 2015).
Synthesis of Novel Indole Derivatives
Research on 1,3-dihydro-2H-indol-2-ones derivatives, closely related to the compound , has shown a wide range of biological activities, including antitubercular and antibacterial properties. This indicates its potential in medicinal chemistry (Akhaja & Raval, 2011).
properties
IUPAC Name |
3-(4-methylphenyl)imino-1-prop-2-enylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-3-12-20-16-7-5-4-6-15(16)17(18(20)21)19-14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGHLVNIMXRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)

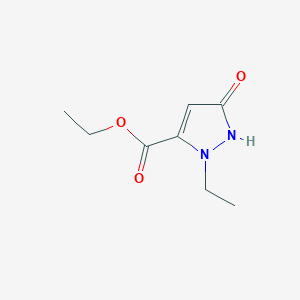
![1-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2433505.png)
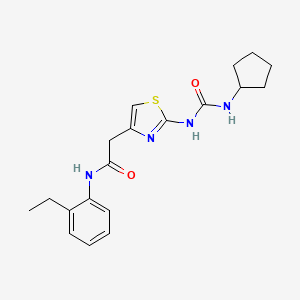
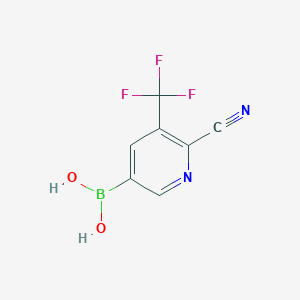
![ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433510.png)

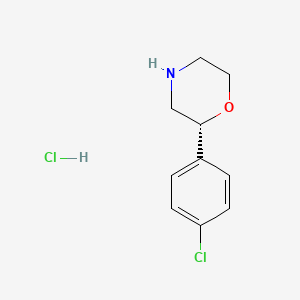
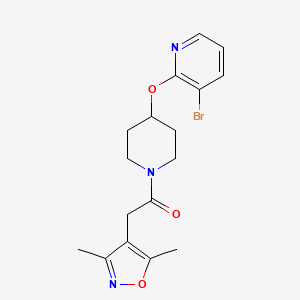

![3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2433520.png)
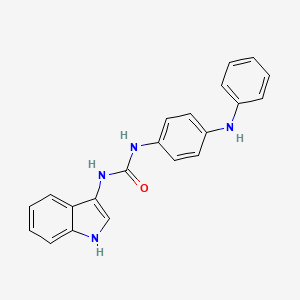
![4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2433523.png)